Furofurane

Furans, a family of five-membered heterocyclic compounds with a unique aromatic ring structure, find extensive applications across various industries due to their diverse chemical properties. Furofurans, specifically referring to 2H-furan and its derivatives, are characterized by a five-membered ring containing an oxygen atom. These compounds exhibit both electrophilic and nucleophilic characteristics, making them versatile in synthetic reactions.

In the pharmaceutical industry, furofurans serve as valuable intermediates for drug synthesis due to their ability to participate in various functional group transformations. Their aromatic nature facilitates the introduction of diverse substituents, enhancing the pharmacological properties of final products. Additionally, these compounds are utilized in the production of agrochemicals and materials science applications, where their stability and reactivity contribute significantly.

Moreover, furofurans’ unique structure allows for the exploration of new chemical space, making them attractive candidates for developing innovative materials with specific functional requirements. The versatility of furofurans lies not only in their synthetic utility but also in their potential as platform molecules for creating advanced compounds tailored to meet the needs of modern research and development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

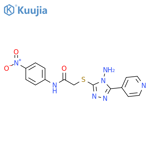

|

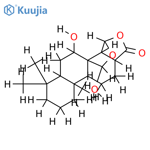

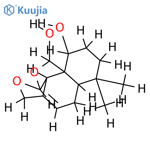

plakortone L | 1267676-20-9 | C26H40O3 |

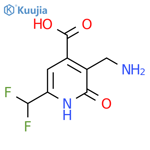

|

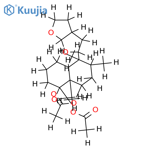

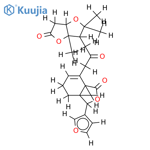

(3R,3aα,5aα,9aβ,11aα,12R)-3β,3bβ-(Epoxymethano)-4α,12-dihydroxy-3a,3b,4,5,5a,6,7,8,9,9a,9bα,10,11,11a-tetradecahydro-6,6,9a-trimethylphenanthro[1,2-c]furan-1(3H)-one 4-butyrate | 97042-20-1 | C24H36O6 |

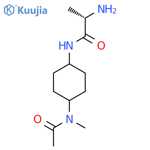

|

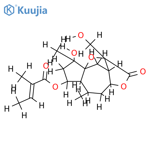

6-Butanoyl –(6alpha,17beta)-15,17-Epoxy-6,17-dihydroxy-16-spongianone | 109181-97-7 | C24H36O6 |

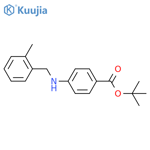

|

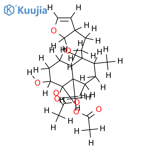

19beta-hydroxypteronia-dilactone | 129384-21-0 | C20H22O7 |

|

(7alpha,17beta)-15,17-Epoxy-7,17-dihydroxy-16-spongianone | 96999-36-9 | C20H30O5 |

|

14,15-dihydroclerodin | 50354-04-6 | C24H36O7 |

|

2alpha-tigloyloxydugaldiolide | 93246-10-7 | C20H28O7 |

|

Caryoptinol | 53683-47-9 | C24H34O8 |

|

1alpha,15-dihydroxymarasmene | 124869-04-1 | C15H22O4 |

|

Cneorin F | 60622-47-1 | C25H28O7 |

Verwandte Literatur

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

Empfohlene Lieferanten

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte